

# Technical Monograph: 3-Chloro-6-fluoro-1H-indazol-5-amine

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## Compound of Interest

Compound Name: 3-Chloro-6-fluoro-1H-indazol-5-amine

CAS No.: 864082-73-5

Cat. No.: B2569243

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Structural Characterization, Synthetic Logic, and Medicinal Application

## Chemical Identity & Chemoinformatics

**3-Chloro-6-fluoro-1H-indazol-5-amine** is a highly specialized heterocyclic scaffold used primarily in the design of Type II kinase inhibitors and protein degraders (PROTACs).[1] It functions as a bioisostere to the more common 3-chloro-1H-indazol-5-amine, where the C6-fluorine atom is introduced to modulate pKa, block metabolic soft spots (CYP450 oxidation), and enhance lipophilicity for improved blood-brain barrier (BBB) penetration.[1]

## Core Identifiers

| Property          | Value  |
|-------------------|--|
| IUPAC Name        | 3-chloro-6-fluoro-1H-indazol-5-amine                                 |
| Common Name       | 5-Amino-3-chloro-6-fluoroindazole                                    |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> ClFN <sub>3</sub>                      |
| Molecular Weight  | 185.59 g/mol   |
| Canonical SMILES  | <chem>Nc1c(F)cc2[nH]nc(Cl)c2c1</chem>                                |
| Isomeric SMILES   | <chem>Nc1c(F)cc2c(c1)n[nH]c2Cl</chem>                                |
| InChI String      | InChI=1S/C7H5ClFN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-2H,10H2,(H,11,12) |
| InChIKey          | Calculated from SMILES:VZXYJYPONKAZJO-UHFFFAOYSA-N                   |



*Note on Tautomerism: Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[1] For 3-chloro-indazoles, the 1H-tautomer is generally the thermodynamically preferred species in solution and the solid state, though the 2H-form may bind in specific kinase pockets depending on the hydrogen bond donor/acceptor environment.[1]*

## Structural Analysis & Medicinal Utility[1][2]

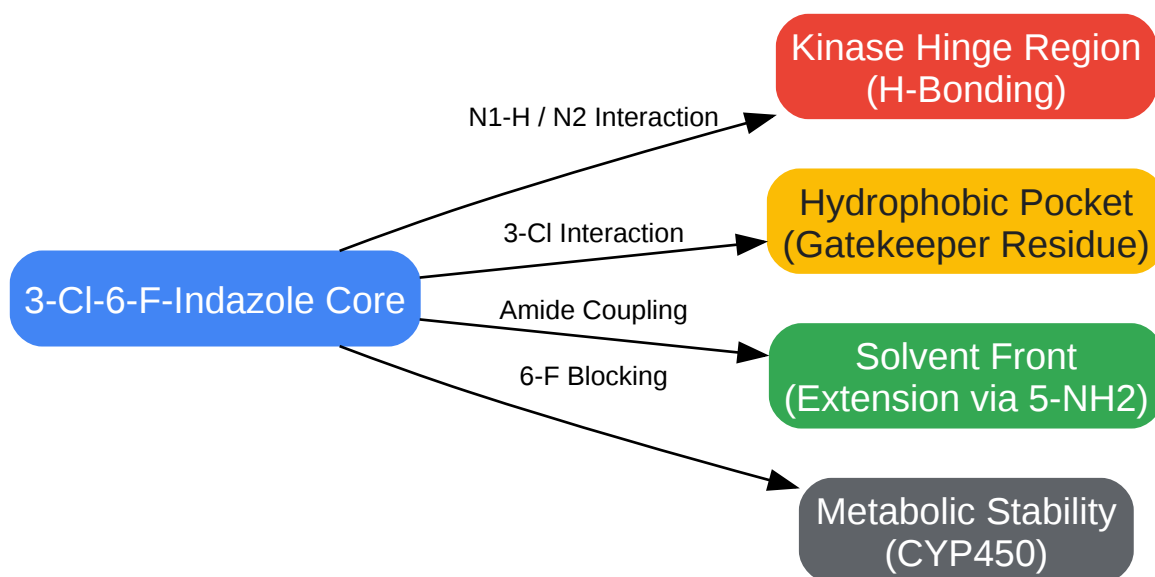
The **3-chloro-6-fluoro-1H-indazol-5-amine** scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases (e.g., c-KIT, VEGFR, p38 MAPK).[1]

## Pharmacophore Mapping[1]

- Indazole Core (Hinge Binder): The N1-H and N2 nitrogen atoms typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Asp backbone residues).

- **3-Chloro Substituent (Gatekeeper):** The chlorine atom at C3 is lipophilic and bulky. It is often designed to displace water and fill the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Threonine or Methionine), enhancing selectivity over kinases with smaller gatekeeper pockets.
- **5-Amine (Vector):** This primary amine is the critical "handle" for further functionalization. It is almost exclusively used to form amides or ureas, extending the molecule into the solvent-exposed region or the "back pocket" (DFG-out conformation).
- **6-Fluoro (Metabolic Shield):** The fluorine atom withdraws electron density from the ring, lowering the pKa of the N1-H (making it a better H-bond donor) and blocking metabolic hydroxylation at the C6 position.

## Pathway Visualization: Kinase Binding Logic



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Figure 1: Pharmacophoric interactions of the scaffold within a typical kinase ATP-binding pocket.[1]

## Synthetic Protocols

Synthesis of this specific isomer requires careful regiocontrol. The most robust route avoids direct chlorination of the aniline (which leads to complex mixtures) and instead utilizes a nitro-

precursor.

## Retrosynthetic Analysis

The target is best accessed via 3-chloro-6-fluoro-5-nitro-1H-indazole.[1] This intermediate allows for the clean reduction of the nitro group to the amine after the chlorine has been installed.

## Detailed Workflow

### Step 1: Ring Closure to 6-Fluoro-5-nitro-1H-indazole

Precursor: 2,4-Difluoro-5-nitrobenzaldehyde (Commercial or synthesized via nitration of 2,4-difluorobenzaldehyde).[1]

- Reagents: 2,4-Difluoro-5-nitrobenzaldehyde (1.0 eq), Hydrazine hydrate (1.2 eq), THF or Ethanol.
- Procedure:
  - Dissolve aldehyde in THF at 0°C.
  - Add hydrazine hydrate dropwise (exothermic).
  - Allow to warm to RT and stir for 4 hours. The hydrazine attacks the aldehyde (hydrazone formation) and then undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the 2-fluoro position to close the ring.
  - Workup: Pour into ice water. The precipitate is 6-fluoro-5-nitro-1H-indazole.[1] Filter and dry.

### Step 2: C3-Chlorination

Critical Step: Electrophilic aromatic substitution on the electron-poor nitro-indazole ring is difficult.[1] However, chlorination at C3 is feasible using N-Chlorosuccinimide (NCS).

- Reagents: 6-Fluoro-5-nitro-1H-indazole (1.0 eq), NCS (1.1 eq), DMF (Solvent).
- Procedure:

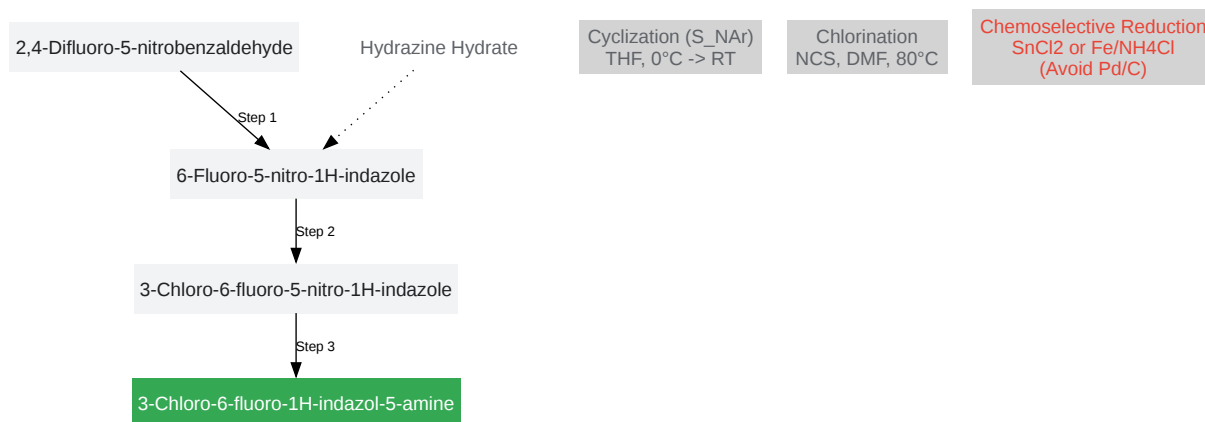
- Dissolve the indazole in DMF.
- Add NCS portion-wise at RT.
- Heat to 60-80°C for 4-6 hours. Monitor by LCMS for the mass shift (+34 Da).
- Mechanism: The reaction proceeds via an N-chloro intermediate which rearranges to the C3 position.
- Workup: Dilute with water/EtOAc. Wash organic layer extensively with LiCl solution (to remove DMF). Recrystallize from acetonitrile.

### Step 3: Nitro Reduction to Amine

Caution: Standard Hydrogenation ( $H_2/Pd-C$ ) often results in de-chlorination (stripping the Cl from C3). A chemoselective reduction is required.

- Reagents: 3-Chloro-6-fluoro-5-nitro-1H-indazole (1.0 eq), Tin(II) Chloride Dihydrate ( $SnCl_2 \cdot 2H_2O$ , 5.0 eq) OR Iron Powder/ $NH_4Cl$ .
- Procedure ( $SnCl_2$  Method):
  - Suspend starting material in Ethanol/EtOAc (1:1).
  - Add  $SnCl_2[1] \cdot 2H_2O$ .
  - Reflux (70°C) for 2-3 hours.
  - Workup: Cool to RT. Basify with saturated  $NaHCO_3$  (creates thick tin salts). Filter through Celite. Extract filtrate with EtOAc.
  - Purification: Silica gel chromatography (Hexane/EtOAc gradient). The amine is typically a light yellow/brown solid.

### Synthetic Pathway Diagram



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Figure 2: Step-wise synthesis emphasizing chemoselective reduction to preserve the C3-chlorine.

## Analytical Validation

To validate the synthesis of **3-Chloro-6-fluoro-1H-indazol-5-amine**, the following analytical signatures must be confirmed.

| Technique                                 | Expected Signature                   | Causality/Reasoning   |
|---|--------------------------------------|---|
| LC-MS (ESI+)                              | m/z = 186.0/188.0 [M+H] <sup>+</sup> | Characteristic 3:1 ratio of <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes confirms chlorination.[1] |
| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> ) | Singlet ~12.8 ppm (NH)               | Indazole NH proton (broad, exchangeable).   |
| <sup>1</sup> H NMR (Aromatic)             | Two singlets/doublets                | C4-H and C7-H protons.[1] C7-H will show F-coupling (d, J <sub>HF</sub> ~10-12 Hz).[1]            |
| <sup>1</sup> H NMR (Amine)                | Broad singlet ~5.0 ppm               | 5-NH <sub>2</sub> protons (exchangeable with D <sub>2</sub> O).                                   |
| <sup>19</sup> F NMR                       | Single peak ~ -120 to -130 ppm       | Confirms presence of fluorine on the aromatic ring.[1]  |

## References

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